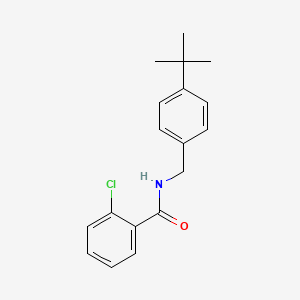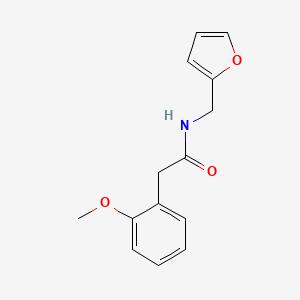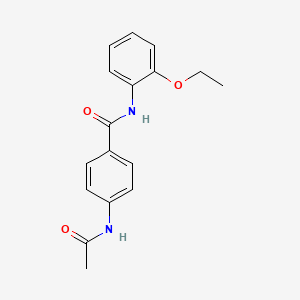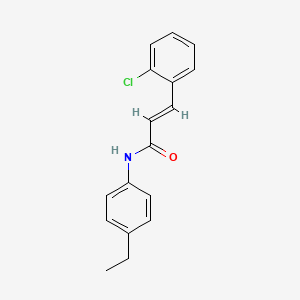![molecular formula C16H11FN2O B5562260 3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxalinones, such as 3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone, typically involves palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines. This method offers a simple, direct, and selective approach for creating 2(1H)-quinolinones under conditions that are environmentally friendly and operationally simple, achieving yields up to 97% (Ferguson et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoxalinones, including the 3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone, typically involves detailed analysis through X-ray crystallography or NMR spectroscopy. These techniques help in understanding the dihedral angles, intermolecular hydrogen bonding, and π-π interactions which are crucial for determining the chemical reactivity and interaction properties of these compounds (Koch et al., 2009).
Chemical Reactions and Properties
Quinoxalinones participate in various chemical reactions, such as the metal-free three-component cyanoalkylation which involves radical cascade reactions. This process is significant for functionalizing the quinoxaline nucleus, contributing to the compound’s utility in synthetic chemistry (Bhuyan et al., 2022). Additionally, they undergo reactions such as C-H functionalization under metal-free conditions, which is vital for introducing different substituents and modifying the molecule's properties (Ding et al., 2021).
科学的研究の応用
Fluorescence Sensing Applications
Quinoxalinone derivatives have been extensively studied for their potential as fluorescent chemical sensors due to their photophysical properties. For instance, quinoxalinone-based compounds have been utilized as fluoroionophores for sensitive and selective detection of metal ions such as Fe(3+) in various media, highlighting their application in environmental monitoring and analytical chemistry (Zhang et al., 2007). Additionally, these compounds are explored for pH sensing in biological systems, offering tools for bioimaging and diagnostics (Zhu et al., 2018).
Organic Synthesis and Material Science
Quinoxalinone frameworks serve as key intermediates in the synthesis of complex organic molecules and materials. The superelectrophilic activation of N-aryl amides of 3-arylpropynoic acids, for example, leads to the formation of quinolin-2(1H)-one derivatives, showcasing the versatility of quinoxalinone derivatives in organic synthesis (Ryabukhin et al., 2014). These compounds also find applications in developing viscosity-sensitive fluorescent probes, which are crucial for studying dynamic biological processes (Wang et al., 2009).
Photoluminescence and Optoelectronics
The photoluminescence behavior of quinoxalinone derivatives is of significant interest for optoelectronic applications. Such compounds have been incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices, contributing to the advancement of display and lighting technologies (Padma et al., 2017). The tunable solid-state fluorescence emission of anthracene-based fluorophores, including quinoxalinone derivatives, further underscores their potential in creating materials with customizable optical properties (Sun et al., 2013).
Advanced Materials for Sensing and Electronics
Quinoxalinone derivatives are explored for creating advanced materials with specific sensing and electronic properties. For instance, their application in the preparation of fluoroionophores demonstrates the adaptability of these compounds in developing new materials for metal ion detection (Ahmad et al., 1995). Moreover, their role in the synthesis of high-temperature proton exchange membrane fuel cells highlights the contribution of quinoxalinone derivatives to renewable energy technologies (Hsu et al., 2018).
特性
IUPAC Name |
3-[(E)-2-(2-fluorophenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-12-6-2-1-5-11(12)9-10-15-16(20)19-14-8-4-3-7-13(14)18-15/h1-10H,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNPRTWKUJTBS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)